3-Hydroxy Xylazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

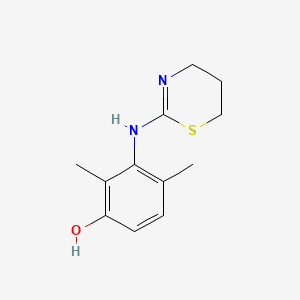

2D Structure

3D Structure

Properties

IUPAC Name |

3-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)-2,4-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c1-8-4-5-10(15)9(2)11(8)14-12-13-6-3-7-16-12/h4-5,15H,3,6-7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZCKOLZFUXBBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)C)NC2=NCCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857865 | |

| Record name | 3-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-2,4-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145356-33-8 | |

| Record name | 3-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-2,4-dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145356-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-2,4-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy Xylazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAK69KM5TB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Discovery and Synthesis of 3-Hydroxy Xylazine

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, a primary metabolite of the α2-adrenergic receptor agonist, Xylazine. Xylazine, initially developed as an antihypertensive agent in 1962, found its application in veterinary medicine as a sedative, analgesic, and muscle relaxant.[1][2] Its emergence as an adulterant in the illicit drug supply has intensified research into its metabolism and the pharmacological profiles of its metabolites.[3][4] this compound is a significant product of Phase I metabolism.[5] This document details the metabolic pathways leading to its formation, protocols for its chemical synthesis for use as an analytical standard, and the experimental methodologies employed for its identification and quantification. Quantitative data from various studies are summarized, and key processes are visualized using logical diagrams to support drug development and forensic analysis.

Discovery and Background

Xylazine

Xylazine (N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine) was first synthesized by the Bayer Company in 1962 as a potential antihypertensive drug. However, clinical trials in humans were halted due to significant central nervous system depressant effects and severe hypotension. Subsequently, it was approved by the U.S. Food and Drug Administration (FDA) for veterinary use only, where it is widely used for sedation and analgesia in various animal species. Xylazine functions as a potent agonist at α2-adrenergic receptors, which decreases the release of norepinephrine and dopamine in the central nervous system.

Discovery of this compound

This compound was identified as a major metabolite of Xylazine through metabolic studies. Research conducted on the metabolic fate of Xylazine in horses and through in-vitro incubation with rat liver microsomes characterized several key metabolites. Among these, 2-(3'-hydroxy-2',6'-dimethylphenylamino)-5,6-dihydro-4H-1,3-thiazine (this compound) and its isomer, 4-Hydroxy Xylazine, were identified as significant products of aromatic hydroxylation. These phenolic metabolites are crucial for understanding the pharmacology and toxicology of Xylazine, as they may possess their own biological activities. Recent studies have shown that this compound shares G protein biased agonism at the κ-opioid receptor (κOR) and the α2A-adrenergic receptor (α2A-AR) with its parent compound.

Metabolism of Xylazine to this compound

Xylazine undergoes extensive Phase I and Phase II metabolism, primarily in the liver by cytochrome P450 enzymes. The metabolic pathways include N-dealkylation, oxidation of the thiazine ring, and aromatic hydroxylation. The formation of this compound is a result of the hydroxylation of the dimethylphenyl ring.

Synthesis Protocols

While Xylazine is synthesized for veterinary use, its hydroxylated metabolites like this compound are typically synthesized on a smaller scale for use as analytical standards in research and forensic toxicology.

Experimental Protocol: Synthesis of Xylazine

The synthesis of Xylazine from 2,6-dimethylphenylisothiocyanate is a well-documented two-step process.

-

Step 1: Formation of Thiourea Intermediate:

-

Add 2,6-Dimethylphenylisothiocyanate (0.093 mole) to 3-amino-1-propanol (0.093 mole) in 60 ml of ether.

-

Heat the mixture to reflux for 30 minutes.

-

Evaporate the ether to yield the thiourea intermediate.

-

-

Step 2: Cyclization to Xylazine:

-

Add 60 ml of concentrated hydrochloric acid to the intermediate.

-

Continue refluxing for an additional 30 minutes.

-

Cool the reaction mixture, treat with 60 ml of water, and filter.

-

Make the filtrate basic with dilute sodium hydroxide to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and recrystallize from an ethanol-water mixture.

-

This process typically yields Xylazine with 80-93% efficiency.

-

Experimental Protocol: Synthesis of this compound Standard

Phenolic metabolites of Xylazine, including this compound, have been synthesized efficiently for use as standards by employing Fenton's reagent for monohydroxylation of the aromatic ring.

-

Reactant Preparation: Prepare a solution of the parent compound, Xylazine, in a suitable solvent.

-

Fenton's Reagent Preparation: Fenton's reagent is a solution of hydrogen peroxide (H₂O₂) with an iron(II) catalyst (typically ferrous sulfate, FeSO₄).

-

Hydroxylation Reaction:

-

Introduce the Fenton's reagent to the Xylazine solution under controlled temperature and pH.

-

The hydroxyl radicals (•OH) generated by the Fenton reaction attack the aromatic ring of Xylazine, leading to the formation of monohydroxylated products.

-

-

Product Separation and Purification:

-

The reaction will yield a mixture of isomers (3-Hydroxy and 4-Hydroxy Xylazine) and other byproducts.

-

Use chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to separate and purify the desired this compound isomer.

-

-

Structure Confirmation: Confirm the identity of the synthesized standard using spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methodologies and Data

The detection and quantification of this compound are primarily performed using advanced analytical techniques on biological samples like urine and blood.

Experimental Protocol: LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for identifying and quantifying Xylazine and its metabolites.

-

Sample Preparation:

-

Urine or blood samples are collected.

-

For urine, a simple "dilute-and-shoot" method or protein precipitation may be used.

-

For more complex matrices, Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is employed to clean up the sample and concentrate the analytes.

-

-

Chromatographic Separation:

-

An aliquot of the prepared sample is injected into an LC system.

-

A C18 column (e.g., Phenomenex Kinetex) is commonly used for separation.

-

A gradient elution with mobile phases such as water and acetonitrile (often with formic acid) is applied to separate the parent drug from its metabolites.

-

-

Mass Spectrometry Detection:

-

The eluent from the LC column is directed to a mass spectrometer, typically a triple quadrupole (QqQ) instrument.

-

The instrument is operated in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.

-

Specific precursor-to-product ion transitions are monitored for each analyte (e.g., for 4-hydroxy-xylazine, transitions like 237.1/137.1 are used).

-

-

Quantification:

-

A calibration curve is generated using certified reference standards, including synthesized this compound.

-

The concentration of the metabolite in the sample is determined by comparing its peak area to the calibration curve.

-

Quantitative Data

The following tables summarize quantitative data related to the analysis of Xylazine and its metabolites from various studies.

Table 1: LC-MS/MS Method Validation Parameters

| Parameter | Value | Source |

|---|---|---|

| Linearity Range | 1 - 10,000 ng/mL | |

| R² Value | > 0.997 | |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | |

| Limit of Detection (LOD) - Blood | 0.025 - 0.040 ng/mL | |

| Limit of Detection (LOD) - Urine | 0.05 - 0.06 ng/mL | |

| Inter-day Precision (CV%) | 5.99% - 8.71% | |

| Intra-day Precision (CV%) | 0.14% - 11.86% |

| Recovery | 93% - 112% | |

Table 2: Reported Concentrations of Xylazine and Metabolites in Human Samples

| Analyte | Matrix | Concentration Range | Source |

|---|---|---|---|

| Xylazine (Non-fatal) | Blood | 30 - 4,600 ng/mL | |

| Xylazine (Fatal) | Blood | Trace - 16,000 ng/mL | |

| Xylazine (Post-mortem) | Blood | 5.2 - 200 µg/L (5.2 - 200 ng/mL) | |

| Xylazine | Urine | 4 - 3,789 ng/mL | |

| Xylazine (Turkish study) | Urine | 0.7 - 23.1 ng/mL | |

| 4-Hydroxy Xylazine | Urine | Detected in 78% of positive cases |

| 2,6-Dimethylaniline (DMA) | Urine | Detected in 25% of positive cases | |

Conclusion

This compound is a key biomarker for exposure to Xylazine. Its discovery was a direct result of foundational metabolism studies, and its role in the overall pharmacological and toxicological profile of Xylazine is an area of active research. The ability to synthesize this compound using methods such as hydroxylation via Fenton's reagent is critical for developing the certified reference materials needed for robust analytical methods. The detailed LC-MS/MS protocols and quantitative data presented in this guide provide a technical foundation for researchers in forensic science, clinical toxicology, and drug development to further investigate the impact of this emerging substance of abuse.

References

- 1. Xylazine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Xylazine - Wikipedia [en.wikipedia.org]

- 3. Item - Qualitative and quantitative characteristics of xylazine-associated deaths detected using a post-mortem toxicology testing program - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 4. Interventions to Address Xylazine [research.jefferson.edu]

- 5. madbarn.com [madbarn.com]

3-Hydroxy Xylazine chemical structure and properties

An In-depth Technical Guide to 3-Hydroxy Xylazine: Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a significant metabolite of Xylazine, a potent α2-adrenergic receptor agonist used in veterinary medicine as a sedative, analgesic, and muscle relaxant.[1] Xylazine itself is not approved for human use but has emerged as a common adulterant in the illicit drug supply, leading to increased interest in its metabolic fate and detection.[2] Understanding the chemical and pharmacological properties of its metabolites, such as this compound, is crucial for forensic toxicology, clinical diagnostics, and in the development of potential therapeutic interventions or antidotes. This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for this compound.

Chemical Structure and Properties

This compound, formally known as 3-[(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]-2,4-dimethyl-phenol, is a product of the phase I metabolism of Xylazine, where a hydroxyl group is introduced onto the aromatic ring.[1][2]

Data Presentation: Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | 3-[(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]-2,4-dimethyl-phenol | [1] |

| CAS Number | 1456-33-8 | |

| Molecular Formula | C₁₂H₁₆N₂OS | |

| Molecular Weight | 236.33 g/mol | |

| Exact Mass | 236.09800 Da | |

| Physical Form | Solid | |

| SMILES | Cc1ccc(c(C)c1NC2=NCCCS2)O | |

| InChIKey | ZWZCKOLZFUXBBL-UHFFFAOYSA-N | |

| LogP | 2.42240 | |

| Polar Surface Area | 69.92 Ų | |

| Solubility | DMF: 20 mg/mL, DMSO: 10 mg/mL, Ethanol: 1 mg/mL |

Pharmacology and Metabolism

Metabolic Pathway

Xylazine undergoes extensive phase I metabolism in the liver, primarily mediated by cytochrome P450 enzymes. Key metabolic pathways include hydroxylation of the aromatic ring, oxidation, and dealkylation. This process results in several metabolites, including this compound and its isomer, 4-Hydroxy Xylazine. These phenolic metabolites can then undergo phase II metabolism, where they are conjugated with glucuronic acid or sulfate to facilitate excretion in the urine.

References

An In-depth Technical Guide on the Core Mechanism of Action of 3-Hydroxy Xylazine

For: Researchers, Scientists, and Drug Development Professionals

Subject: A comprehensive analysis of the molecular interactions and signaling pathways associated with 3-Hydroxy Xylazine, a primary metabolite of Xylazine.

Executive Summary

This compound is a significant metabolite of Xylazine, a potent α2-adrenergic receptor agonist used in veterinary medicine as a sedative, analgesic, and muscle relaxant.[1][2] Understanding the mechanism of action of its metabolites is critical, as they contribute to the overall pharmacological and toxicological profile of the parent compound. This document provides a detailed overview of the current scientific understanding of this compound's mechanism of action, focusing on its receptor interactions and downstream signaling cascades. While data on the parent compound, Xylazine, is more abundant, recent studies have begun to elucidate the specific activities of its metabolites. This guide synthesizes available data, outlines key experimental methodologies, and presents signaling pathways through detailed visualizations.

Introduction to Xylazine Metabolism

Xylazine undergoes Phase I metabolism, primarily through oxidation and hydroxylation, to produce several metabolites.[3][4] The hydroxylation of the dimethylphenyl ring results in the formation of this compound and 4-Hydroxy Xylazine.[5] These phenolic metabolites have been identified in vivo in equine urine and can be produced in vitro by incubating Xylazine with rat liver microsomes. Given that this compound is a major metabolite, its pharmacological activity is of significant interest.

Core Mechanism of Action: Receptor Engagement

The pharmacological actions of this compound, like its parent compound, are primarily mediated through its interaction with G protein-coupled receptors (GPCRs).

Primary Target: α2-Adrenergic Receptors

As a metabolite of a potent α2-adrenergic receptor agonist, this compound is presumed to retain activity at these receptors. The parent compound, Xylazine, acts as an agonist at α2A, α2B, and α2C adrenergic receptor subtypes. This agonism leads to a decrease in the release of norepinephrine and dopamine in the central nervous system, resulting in sedation, analgesia, and muscle relaxation.

Emerging Targets: Opioid and Other Receptors

Recent comprehensive screening has revealed a broader receptor profile for Xylazine and its metabolites. A PRESTO-Tango assay, which screens for agonist activity at over 300 human GPCRs, was performed on Xylazine and its primary metabolites, including this compound. While the parent compound Xylazine showed activity as a full agonist at the kappa-opioid receptor (κOR), the screening of its metabolites also revealed potential interactions.

Furthermore, studies indicate that Xylazine and this compound exhibit weak activity in β-arrestin 2 recruitment pathways, suggesting they may function as G protein-biased agonists at their target receptors.

Downstream Signaling Pathways

Agonism at α2-adrenergic receptors, which are canonically coupled to Gi/o proteins, initiates a cascade of intracellular events that produce the compound's characteristic physiological effects.

-

Inhibition of Adenylyl Cyclase: Upon receptor activation, the α-subunit of the Gi protein inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

Modulation of Protein Kinase A (PKA): The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA). This, in turn, affects the phosphorylation state and activity of numerous downstream proteins, including transcription factors like CREB.

-

Ion Channel Regulation: The βγ-subunits of the activated Gi/o protein can directly interact with and modulate the activity of ion channels. A key effect is the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium ion efflux, hyperpolarization of the neuronal membrane, and a subsequent inhibitory effect on neuronal firing.

-

MAPK/ERK Pathway Involvement: Activation of α2-adrenergic receptors can also influence other signaling cascades, such as the mitogen-activated protein kinase (MAPK/ERK) pathway, although this is often cell-type specific.

Quantitative Pharmacological Data

Quantitative data specifically for this compound is limited in publicly available literature. Most studies focus on the parent compound, Xylazine. The table below summarizes the available qualitative and semi-quantitative findings for the metabolite from high-throughput screening.

| Compound | Assay Type | Target(s) | Result / Potency | Citation |

| This compound | PRESTO-Tango | 300+ GPCRs | Showed agonist activity at a profile of receptors. | |

| This compound | β-Arrestin 2 Pathway Assay | GPCRs | Weak activity observed. | |

| Xylazine (Parent) | Gi-GloSensor Assay | Kappa-Opioid Receptor (κOR) | Full agonist, pEC50 = 5.86 (1.4 µM). | |

| Xylazine (Parent) | Radioligand Binding | Kappa-Opioid Receptor (κOR) | Ki = 0.47 µM. |

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on specialized in vitro assays.

In Vitro Metabolism Studies

This protocol is used to generate and identify metabolites from a parent compound.

-

Objective: To confirm the biotransformation of Xylazine to this compound using liver microsomes.

-

Methodology:

-

Incubation: Xylazine is incubated with rat liver microsomes in a buffered solution.

-

Cofactor Addition: An NADPH-generating system is added to initiate the metabolic reactions.

-

Reaction Quenching: After a set incubation period (e.g., 60 minutes), the reaction is stopped by adding a solvent like acetonitrile.

-

Sample Preparation: The mixture is centrifuged to pellet proteins, and the supernatant containing the metabolites is collected.

-

Analysis: The supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) to identify and quantify the metabolites formed, comparing them against synthetic standards.

-

PRESTO-Tango GPCR Agonist Assay

This is a high-throughput screening method to identify agonist activity at a large number of GPCRs simultaneously.

-

Objective: To screen this compound for agonist activity across a wide array of human GPCRs.

-

Principle: The assay utilizes engineered cells where each GPCR is fused to a transcription factor (e.g., tTA). A separate construct contains a protease that is recruited to the receptor upon β-arrestin-2 binding (which occurs after agonist activation). The protease cleaves the transcription factor from the receptor, allowing it to enter the nucleus and drive the expression of a reporter gene, typically luciferase. The resulting luminescence is proportional to agonist activity.

Conclusion and Future Directions

This compound, a primary metabolite of Xylazine, likely contributes to the parent drug's overall pharmacological effect by acting as an agonist at α2-adrenergic receptors. This interaction triggers inhibitory Gi/o protein signaling, leading to reduced cAMP levels and neuronal hyperpolarization, which underlies the sedative and analgesic effects. Emerging evidence suggests a more complex pharmacology, including potential activity at other GPCRs and a bias towards G protein signaling over β-arrestin pathways.

Future research should focus on obtaining definitive quantitative data, such as binding affinities (Ki) and functional potencies (EC50) of this compound at specific receptor subtypes, including α2-adrenergic and kappa-opioid receptors. A full deconvolution of its receptor activity profile is essential for a complete understanding of Xylazine's in vivo effects and for developing potential therapeutic interventions or antidotes for overdose.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Xylazine - Wikipedia [en.wikipedia.org]

- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 4. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 5. Characterization of metabolites of xylazine produced in vivo and in vitro by LC/MS/MS and by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of 3-Hydroxy Xylazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy Xylazine is a primary metabolite of Xylazine, a potent α2-adrenergic agonist widely used in veterinary medicine for its sedative, analgesic, and muscle relaxant properties.[1][2] As Xylazine increasingly appears as an adulterant in the illicit drug supply, understanding the pharmacological profile of its metabolites is of critical importance for clinical toxicology and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, including its receptor interactions, functional activity, and metabolic profile, supported by detailed experimental methodologies and visual representations of key pathways.

Core Pharmacological Data

The following tables summarize the available quantitative data for this compound and its parent compound, Xylazine, to facilitate direct comparison.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Kᵢ (µM) | Assay Type | Source |

| Xylazine | Kappa Opioid Receptor (κOR) | 0.47 | Radioligand Competition Binding | [3][4] |

| This compound | Kappa Opioid Receptor (κOR) | Data Not Available | - |

Table 2: Functional Activity

| Compound | Receptor | Assay Type | Parameter | Value (µM) | Source |

| Xylazine | Kappa Opioid Receptor (κOR) | Gi-GloSensor | pEC₅₀ | 5.86 | [5] |

| This compound | Kappa Opioid Receptor (κOR) | Gi Agonist Activity | - | Less potent than Xylazine |

Signaling Pathways

This compound, as a metabolite of the α2-adrenergic agonist Xylazine, is presumed to act on the same signaling pathways. The primary mechanism involves the activation of α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This cascade ultimately leads to a reduction in the release of norepinephrine and dopamine in the central nervous system, producing sedative and analgesic effects. Recent evidence also suggests that Xylazine and its metabolite, this compound, act as agonists at the kappa opioid receptor (κOR), which is also a Gi-coupled GPCR.

α2-Adrenergic Receptor Signaling Pathway for this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological findings. Below are summaries of key experimental protocols relevant to the study of this compound.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

-

Materials : Cell membranes expressing the target receptor (e.g., α2A, α2B, α2C-adrenergic receptors), a radioligand with high affinity for the receptor (e.g., [³H]-Rauwolscine), a non-specific ligand (e.g., phentolamine), test compound (this compound), and binding buffer.

-

Procedure :

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

A parallel incubation is performed with the radioligand and a high concentration of the non-specific ligand to determine non-specific binding.

-

After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

-

The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.

-

-

Data Analysis : The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Workflow for a Radioligand Receptor Binding Assay.

cAMP Functional Assay

This assay measures the functional activity of a compound at a Gαi-coupled receptor by quantifying changes in intracellular cAMP levels.

-

Materials : A cell line expressing the target receptor, a cAMP assay kit (e.g., HTRF, AlphaScreen, or GloSensor), forskolin (an adenylyl cyclase activator), and the test compound.

-

Procedure :

-

Culture the cells in a suitable format (e.g., 96-well or 384-well plates).

-

Stimulate the cells with forskolin to induce cAMP production.

-

Treat the cells with varying concentrations of the test compound (this compound).

-

Lyse the cells and measure the intracellular cAMP concentration according to the assay kit manufacturer's instructions.

-

-

Data Analysis : The ability of the test compound to inhibit forskolin-stimulated cAMP production is measured. The IC₅₀ or EC₅₀ value is determined by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

In Vitro Drug Metabolism using Liver Microsomes

This method is used to study the metabolic fate of a compound.

-

Materials : Liver microsomes (from human or other species), NADPH regenerating system (cofactor for CYP450 enzymes), buffer, and the test compound.

-

Procedure :

-

Incubate the test compound with liver microsomes in the presence of the NADPH regenerating system at 37°C.

-

At various time points, aliquots of the reaction mixture are taken and the reaction is stopped (e.g., by adding a cold organic solvent).

-

The samples are then analyzed by analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

-

-

Data Analysis : The rate of disappearance of the parent compound and the formation of metabolites are determined to assess the metabolic stability and identify the metabolic pathways.

Workflow for an In Vitro Drug Metabolism Study.

Conclusion

The current body of evidence indicates that this compound, a major metabolite of Xylazine, is pharmacologically active, exhibiting agonist activity at the kappa opioid receptor. While its activity at the primary α2-adrenergic targets of the parent compound is presumed, quantitative data in this area remains a significant knowledge gap. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the complete pharmacological and toxicological profile of this increasingly prevalent substance. Such research is essential for a comprehensive understanding of Xylazine's effects in humans and for the development of effective clinical management strategies for overdose and abuse.

References

- 1. Alpha(2)-adrenergic receptor signalling in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Xylazine is an agonist at kappa opioid receptors and exhibits sex-specific responses to opioid antagonism - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo and In Vitro Effects of 3-Hydroxy Xylazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy Xylazine is a primary metabolite of Xylazine, a potent α2-adrenergic agonist used in veterinary medicine as a sedative, analgesic, and muscle relaxant. The increasing prevalence of Xylazine as an adulterant in the illicit drug supply has heightened the need for a comprehensive understanding of its pharmacology and metabolism. This technical guide provides an in-depth overview of the known in vivo and in vitro effects related to this compound, primarily in the context of its formation from the parent compound, Xylazine. Due to a lack of extensive research on the isolated metabolite, this guide leverages data on Xylazine to provide a foundational understanding of the anticipated pharmacodynamics and toxicodynamics.

Pharmacological Profile of Xylazine and its Metabolites

Xylazine exerts its effects by acting as an agonist at α2-adrenergic receptors, which leads to a decrease in the release of norepinephrine and dopamine in the central nervous system. This action results in sedation, analgesia, and muscle relaxation. The primary metabolism of Xylazine occurs in the liver, involving hydroxylation and other phase I and phase II reactions. This compound is a product of this hepatic metabolism. While the pharmacological activity of this compound itself has not been extensively quantified, its presence is a key indicator of Xylazine exposure.

Quantitative Data

Quantitative pharmacological data for this compound is not extensively available in the public domain. The following tables summarize the available quantitative data for the parent compound, Xylazine, to provide a reference for the pharmacological class.

Table 1: In Vitro Data for Xylazine

| Parameter | Value | Receptor/System | Source |

| α2:α1 Affinity Ratio | 160:1 | Adrenergic Receptors | [1] |

| EC50 (extrapolated) | >500 µM | ADRA2A | [2] |

| ED50 (emetic dose, cats) | 0.277 mg/kg (IM) | In vivo | [3] |

Table 2: In Vivo Pharmacokinetic Data for Xylazine

| Species | Dose | Route | Half-life | Peak Plasma Concentration Time | Source |

| Rabbit | 5 mg/kg (with 35 mg/kg ketamine) | - | - | Anesthesia induction: ~10 min | [4] |

| Dog | 2.0 mg/kg | IM | Heart rate depression > 60 min | Blood pressure peak: 5-10 min | [5] |

| Sheep | 0.6-1.4 mg/kg | IM | - | 0.2-0.3 h |

Table 3: Cardiovascular Effects of Xylazine in Rabbits

| Parameter | Change from Baseline | Time to Effect | Source |

| Blood Pressure | ↓ 30% | 10 minutes | |

| Heart Rate | ↓ 19% | 10 minutes | |

| Respiratory Rate | ↓ 77% | 10 minutes |

Experimental Protocols

In Vitro Metabolism of Xylazine

Objective: To determine the metabolic fate of Xylazine and identify its metabolites, such as this compound, in a controlled in vitro system.

Methodology: Incubation with Rat Liver Microsomes

-

Preparation of Microsomes: Liver microsomes are prepared from rats (e.g., Sprague-Dawley) through differential centrifugation of liver homogenates. The protein concentration of the microsomal suspension is determined using a standard protein assay.

-

Incubation Mixture: A typical incubation mixture (final volume of 1 mL) contains:

-

Rat liver microsomes (e.g., 1-2 mg of protein)

-

Xylazine (substrate, e.g., at a final concentration of 100 µM)

-

NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (e.g., 5 mM)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

-

Incubation: The reaction is initiated by adding the NADPH-generating system after a pre-incubation period of the other components at 37°C. The mixture is incubated for a specified time (e.g., 60 minutes) at 37°C with gentle shaking.

-

Termination of Reaction: The reaction is stopped by adding a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate the proteins.

-

Sample Preparation for Analysis: The mixture is centrifuged to pellet the precipitated proteins. The supernatant is collected, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in a suitable solvent for analysis.

-

Analytical Detection: The metabolites are identified and quantified using analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Radioligand Binding Assay for α2-Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of a test compound (e.g., Xylazine or its metabolites) for α2-adrenergic receptors.

Methodology: Competitive Binding Assay

-

Materials:

-

Cell membranes expressing the α2-adrenergic receptor subtype of interest.

-

A radiolabeled ligand with high affinity for the receptor (e.g., [³H]-Rauwolscine).

-

A non-labeled competing ligand (the test compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

-

-

Assay Procedure:

-

A series of dilutions of the unlabeled test compound are prepared.

-

In a multi-well plate, the following are added in triplicate: cell membranes, the radiolabeled ligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound.

-

Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand) are also prepared.

-

The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

-

-

Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. The filters are washed multiple times with ice-cold wash buffer.

-

Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The binding affinity (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Caption: Metabolic pathway of Xylazine to this compound.

Caption: Workflow for Radioligand Binding Assay.

Conclusion

This compound is a critical metabolite for understanding the pharmacokinetics and toxicology of Xylazine. While direct quantitative data on its pharmacological effects are limited, the established activity of its parent compound at α2-adrenergic receptors provides a strong basis for its presumed mechanism of action. Further research is imperative to isolate and characterize the in vivo and in vitro effects of this compound to better assess its contribution to the overall pharmacological and toxicological profile of Xylazine. The experimental protocols detailed in this guide provide a framework for conducting such essential research.

References

- 1. VASG Alpha-2 Agonists [vasg.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Evidence for the involvement of alpha 2-adrenoceptors in the emetic action of xylazine in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of xylazine and ketamine on blood pressure, heart rate and respiratory rate in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cardiovascular effects of xylazine recorded with telemetry in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on 3-Hydroxy Xylazine Toxicity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct toxicological studies specifically investigating 3-Hydroxy Xylazine are scarce in publicly available scientific literature. This guide summarizes the current understanding of this compound as a metabolite of Xylazine and provides detailed toxicological data for the parent compound, Xylazine, to infer potential toxicological characteristics. The information presented herein is intended for research and informational purposes only.

Introduction

Xylazine, a potent α2-adrenergic agonist used in veterinary medicine, has emerged as a significant adulterant in the illicit drug supply, contributing to a rise in overdose fatalities.[1][2] The metabolism of Xylazine involves several Phase I and Phase II reactions, leading to the formation of various metabolites, including this compound.[3][4] Understanding the toxicological profile of these metabolites is crucial for a comprehensive assessment of Xylazine's overall toxicity and for developing effective clinical and forensic responses.

This technical guide provides a summary of the limited available information on this compound and a detailed overview of the toxicity of its parent compound, Xylazine.

This compound: A Metabolite of Interest

This compound is a known Phase I metabolite of Xylazine, formed through hydroxylation.[3] Its chemical identity has been confirmed, and it is available as a research chemical.

Chemical Information:

| Parameter | Value |

| Formal Name | 3-[(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]-2,4-dimethyl-phenol |

| CAS Number | 145356-33-8 |

| Molecular Formula | C₁₂H₁₆N₂OS |

| Formula Weight | 236.3 |

Source: Cayman Chemical

While comprehensive toxicological data for this compound is not yet available, a recent study has shed light on its pharmacological activity. It has been found to be a G protein biased agonist at the κ-opioid receptor (κOR) and the α2A-adrenergic receptor (α2A-AR), a profile it shares with its parent compound, Xylazine. This finding suggests that this compound may contribute to the overall pharmacological and potentially toxicological effects observed after Xylazine administration. However, the clinical relevance and specific toxicological impact of this metabolite are still under investigation.

Toxicity of Xylazine (Parent Compound)

Due to the lack of specific data on this compound, this section details the known toxicity of Xylazine. These findings may provide insights into the potential toxic effects of its metabolites.

In Vitro Cytotoxicity

Studies on human umbilical vein endothelial cells (HUVECs) have demonstrated the cytotoxic effects of Xylazine.

Table 1: In Vitro Cytotoxicity of Xylazine on Endothelial Cells

| Cell Line | Treatment Duration | IC₅₀ (µM) |

| EA.hy926 | 24 hours | 62 |

| EA.hy926 | 48 hours | 130 |

| EA.hy926 | 72 hours | 65 |

Source: Silva-Torres et al. (2014)

The data indicates that Xylazine induces a significant cytotoxic effect on endothelial cells. The mechanism of cell death has been identified as apoptosis.

Systemic Toxicity in Humans

In humans, Xylazine toxicity manifests with a range of severe symptoms, primarily affecting the central nervous and cardiovascular systems.

Common Toxic Effects of Xylazine in Humans:

-

Central Nervous System Depression: Drowsiness, sedation, coma.

-

Respiratory Depression: Slowed or stopped breathing.

-

Cardiovascular Effects: Bradycardia (slow heart rate) and hypotension (low blood pressure).

-

Other Effects: Miosis (pinpoint pupils), hyperglycemia (high blood sugar), and the development of severe, necrotic skin ulcerations with chronic use.

Fatalities associated with Xylazine are often the result of its synergistic effects when combined with opioids like fentanyl, exacerbating respiratory depression.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Cytotoxicity Assay of Xylazine

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Xylazine on endothelial cells.

Cell Line: Human umbilical vein endothelial cell line EA.hy926.

Methodology:

-

Cell Culture: EA.hy926 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and 1% L-glutamine at 37°C in a 5% CO₂ humidified atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

-

Drug Treatment: Xylazine stock solution is diluted to various concentrations (e.g., 0.1 µM to 400 µM) in fresh culture medium. The old medium is removed from the wells, and 100 µL of the respective Xylazine dilutions are added. A vehicle control (medium without the drug) and a positive control (e.g., camptothecin) are included.

-

Incubation: The plates are incubated for 24, 48, and 72-hour periods.

-

Cell Viability Assessment (MTT Assay):

-

After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

-

The plates are incubated for an additional 4 hours at 37°C.

-

The medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol adapted from Silva-Torres et al. (2014)

Visualizations

Xylazine Metabolism Pathway

Caption: Simplified metabolic pathway of Xylazine.

In Vitro Cytotoxicity Experimental Workflow

Caption: Workflow for determining in vitro cytotoxicity.

Conclusion and Future Directions

The current body of research provides a foundational understanding of Xylazine's toxicity, highlighting its potent cytotoxic and systemic effects. However, a significant knowledge gap exists regarding the specific toxicological properties of its metabolites, including this compound. The recent discovery of its pharmacological activity at opioid and adrenergic receptors underscores the urgent need for further investigation.

Future research should prioritize:

-

In vitro toxicological profiling of this compound: Determining its IC₅₀ in various cell lines and elucidating its mechanisms of cell death.

-

In vivo animal studies: Assessing the acute and chronic toxicity of this compound to understand its systemic effects and contribution to the overall toxicity of the parent compound.

-

Pharmacokinetic studies: Characterizing the absorption, distribution, metabolism, and excretion of this compound to better understand its in vivo exposure and potential for accumulation.

A more complete understanding of the toxicology of Xylazine and its metabolites is essential for developing effective harm reduction strategies, clinical treatments for overdose, and accurate forensic analysis.

References

- 1. Toxic Effects of Xylazine on Endothelial Cells in Combination with Cocaine and 6-monoacetylmorphine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of metabolites of xylazine produced in vivo and in vitro by LC/MS/MS and by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Qualitative metabolism assessment and toxicological detection of xylazine, a veterinary tranquilizer and drug of abuse, in rat and human urine using GC-MS, LC-MSn, and LC-HR-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Xylazine Poisoning in Clinical and Forensic Practice: Analysis Method, Characteristics, Mechanism and Future Challenges [mdpi.com]

3-Hydroxy Xylazine: A Technical Overview of Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy Xylazine is a primary metabolite of Xylazine, a potent α2-adrenergic agonist widely used in veterinary medicine for its sedative, analgesic, and muscle relaxant properties. As Xylazine increasingly appears as an adulterant in the illicit drug supply, understanding the pharmacological profile of its metabolites is of growing importance for clinical toxicology and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the current knowledge regarding the receptor binding affinity of this compound, with a focus on its interaction with adrenergic and opioid receptors. While quantitative binding data for this metabolite remains limited, this document summarizes the available qualitative and comparative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.

Receptor Binding Affinity of this compound

Current research indicates that this compound, like its parent compound, interacts with the kappa opioid receptor. However, specific quantitative binding affinities (Kᵢ or IC₅₀ values) for this compound at this or other receptors are not yet well-documented in publicly available literature. The following tables present the available data for Xylazine to provide a comparative context and highlight the existing knowledge gaps for its 3-hydroxy metabolite.

Table 1: Kappa Opioid Receptor Binding & Functional Activity

| Compound | Receptor | Binding Affinity (Kᵢ) | Functional Activity (EC₅₀) | Efficacy | Notes |

| Xylazine | Kappa Opioid | 0.47 µM[1][2] | 1.4 µM[1][2] | Full Agonist | G protein-biased agonist.[1] |

| This compound | Kappa Opioid | Not Reported | Not Reported | As efficacious as Xylazine | Described as less potent than Xylazine; shows Gi agonist activity and weak activity at the ß-arrestin 2 pathway. |

| Salvinorin A | Kappa Opioid | Not Reported | Not Reported | Full Agonist | A naturally occurring potent kappa opioid receptor agonist. |

Table 2: Alpha-2 Adrenergic Receptor Binding & Functional Activity

| Compound | Receptor Subtype | Binding Affinity (Kᵢ) | Functional Activity (EC₅₀) |

| Xylazine | α₂-Adrenergic (undifferentiated) | 1590 - 1921 µM (Affinity Values) | Not Reported |

| This compound | α₂-Adrenergic | Not Reported | Not Reported |

Note: The affinity values for Xylazine at α₂-adrenergic receptors are reported as a range and may not represent Kᵢ values from competitive binding assays.

Experimental Protocols

The determination of receptor binding affinity and functional activity for compounds like this compound typically involves in vitro assays using cell membranes or recombinant receptor preparations. The following are detailed methodologies for key experiments that would be cited in such research.

Radioligand Binding Assay for Kappa Opioid Receptor

This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the human kappa opioid receptor.

-

Radioligand: [³H]-U69,593 (a selective kappa opioid receptor agonist).

-

Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Incubation: In triplicate, incubate cell membranes with a fixed concentration of [³H]-U69,593 and varying concentrations of the test compound (this compound) in the assay buffer.

-

Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Termination: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Gi-GloSensor™ cAMP Assay for Functional Activity

This assay measures the ability of a compound to activate Gαi-coupled receptors, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

-

Cells: HEK293 cells co-expressing the kappa opioid receptor and a GloSensor™ cAMP biosensor.

-

Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

-

Stimulant: Forskolin (to induce cAMP production).

-

Test Compound: this compound.

-

GloSensor™ Reagent.

-

Luminometer.

Procedure:

-

Cell Plating: Plate the cells in a white, clear-bottom 96-well plate and incubate overnight.

-

Reagent Loading: Equilibrate the cells with the GloSensor™ cAMP Reagent.

-

Compound Addition: Add varying concentrations of the test compound (this compound).

-

Stimulation: Add forskolin to stimulate cAMP production.

-

Signal Detection: Measure the luminescence signal using a luminometer. A decrease in signal indicates receptor activation.

-

Data Analysis: Plot the dose-response curve and determine the EC₅₀ value (the concentration of the test compound that produces 50% of the maximal response).

Signaling Pathways

This compound's activity at the kappa opioid receptor and its presumed interaction with α₂-adrenergic receptors involve G protein-coupled receptor (GPCR) signaling cascades.

Kappa Opioid Receptor Signaling Pathway

Activation of the Gαi-coupled kappa opioid receptor by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This cascade can influence various downstream effectors, including ion channels and transcription factors.

Caption: Agonist binding to the kappa opioid receptor activates Gi/o proteins, inhibiting adenylyl cyclase and reducing cAMP.

Alpha-2 Adrenergic Receptor Signaling Pathway

As a metabolite of a potent α₂-adrenergic agonist, this compound is presumed to interact with these Gαi-coupled receptors. Activation similarly leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels, contributing to sedative and analgesic effects.

Caption: Alpha-2 adrenergic receptor activation by an agonist inhibits adenylyl cyclase and modulates ion channel activity.

Experimental Workflow

The process of characterizing the receptor binding affinity of a novel compound involves a logical progression from initial binding studies to functional assays.

Caption: A typical workflow for characterizing the receptor pharmacology of a test compound.

Conclusion and Future Directions

The available evidence suggests that this compound is an active metabolite of Xylazine, retaining activity at the kappa opioid receptor. However, a significant gap exists in the literature regarding its quantitative receptor binding affinity and its potential interaction with α₂-adrenergic receptors. Further research, employing the experimental protocols outlined in this guide, is necessary to fully elucidate the pharmacological profile of this compound. Such studies are crucial for a comprehensive understanding of Xylazine's in vivo effects and for the development of effective clinical management strategies for exposures involving this compound. Future investigations should prioritize the determination of Kᵢ and EC₅₀ values for this compound at a panel of relevant receptors, including all subtypes of the adrenergic and opioid receptors.

References

The Evolving Landscape of Xylazine Metabolism: A Technical Guide to the Physiological Effects of 3-Hydroxy Xylazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylazine, a potent α2-adrenergic agonist approved for veterinary use as a sedative and analgesic, has emerged as a significant adulterant in the illicit drug supply, posing a considerable public health challenge.[1][2] Its primary metabolite, 3-Hydroxy Xylazine, is increasingly recognized as a pharmacologically active compound that contributes to the overall physiological effects observed after xylazine administration. This technical guide provides a comprehensive overview of the current understanding of the physiological effects of this compound, drawing comparisons with its parent compound. It is designed to serve as a foundational resource for researchers and professionals engaged in pharmacology, toxicology, and drug development.

While research on this compound is still in its nascent stages, this document synthesizes the available in vitro data, details relevant experimental protocols, and employs visualizations to elucidate key molecular pathways. A significant portion of the in vivo physiological data presented pertains to xylazine; this is intended to provide a comparative framework and to highlight areas where further investigation into the specific actions of this compound is critically needed.

Pharmacological Profile of this compound

This compound is a major metabolite of xylazine, formed through hydroxylation of the dimethylphenyl ring.[3] Its presence has been confirmed in both in vivo and in vitro metabolic studies.[3] Recent research has begun to unravel the specific pharmacological activities of this metabolite, revealing that it is not merely an inactive byproduct but a compound with its own distinct physiological effects.

Receptor Binding and Functional Activity

In vitro studies have demonstrated that this compound, much like its parent compound xylazine, exhibits agonist activity at the kappa-opioid receptor (κOR).[4] This interaction is a critical finding, as it suggests that the pharmacological effects of xylazine are more complex than previously understood and are not solely attributable to its action on α2-adrenergic receptors.

The activation of κORs by this compound initiates downstream signaling cascades through the coupling to inhibitory G proteins, specifically Gi1 and GoA. Notably, this activation appears to be G protein-biased, with minimal recruitment of β-arrestin 2. This biased agonism may have significant implications for the therapeutic and adverse effects of the compound.

The table below summarizes the known receptor interactions and functional activities of this compound in comparison to xylazine.

| Compound | Receptor Target | Activity | Downstream Signaling | Reference |

| This compound | Kappa-Opioid Receptor (κOR) | Agonist | Gi1 and GoA activation | |

| Xylazine | Kappa-Opioid Receptor (κOR) | Full Agonist | Gi1 and GoA activation | |

| α2-Adrenergic Receptor | Agonist | - |

Note: Quantitative data such as EC50 and Ki values for this compound are not yet widely available in the published literature.

Physiological Effects: An Overview (Primarily based on Xylazine)

Due to a lack of in vivo studies on isolated this compound, the following sections describe the well-documented physiological effects of the parent compound, xylazine. It is plausible that this compound contributes to these effects, particularly those mediated by the kappa-opioid system.

Cardiovascular Effects

Xylazine administration is known to induce significant cardiovascular responses. These effects are primarily attributed to its action on α2-adrenergic receptors, leading to a biphasic blood pressure response: an initial transient hypertension followed by a more prolonged period of hypotension. Bradycardia (a decrease in heart rate) is another prominent and consistent effect.

| Parameter | Effect of Xylazine Administration | References |

| Heart Rate | Significant decrease | |

| Blood Pressure | Initial transient increase, followed by a sustained decrease | |

| Cardiac Output | Decrease | |

| Peripheral Resistance | Increase |

Central Nervous System Effects

The primary and intended effects of xylazine are sedation, muscle relaxation, and analgesia, all of which stem from its depressant action on the central nervous system (CNS). These effects are a consequence of the activation of α2-adrenergic receptors in the brain, which leads to a reduction in the release of norepinephrine and dopamine. The agonistic activity of both xylazine and this compound at κORs likely contributes to the sedative and analgesic properties.

| Effect | Description | References |

| Sedation | Dose-dependent depression of the CNS, leading to a state of calmness and reduced responsiveness. | |

| Analgesia | Pain relief, mediated by both α2-adrenergic and kappa-opioid pathways. | |

| Muscle Relaxation | Reduction in muscle tone and motor activity. |

Experimental Protocols

This section outlines the methodologies for key experiments relevant to the investigation of this compound's physiological effects.

In Vitro Receptor Activity Assays

Objective: To determine the functional activity of this compound at specific G protein-coupled receptors (GPCRs).

Methodology: PRESTO-Tango GPCRome Screening

-

Cell Culture: Human embryonic kidney (HEK) 293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Transfection: Cells are transfected with plasmids encoding the target GPCR (e.g., kappa-opioid receptor) linked to a tTA-dependent luciferase reporter and a β-arrestin2-TEV fusion protein.

-

Compound Treatment: Transfected cells are treated with varying concentrations of this compound or a reference agonist.

-

Luminescence Measurement: After an incubation period, luciferase activity is measured using a luminometer. An increase in luminescence indicates receptor activation.

-

Data Analysis: Concentration-response curves are generated to determine the potency (EC50) and efficacy of the compound.

Methodology: TRUPATH BRET2 Assay

-

Cell Culture and Transfection: HEK293T cells are co-transfected with plasmids for the target GPCR and constructs for G protein activation sensors (e.g., Gαi1-Rluc8, Gβ3, and γ9-GFP2).

-

Compound Treatment: Transfected cells are treated with this compound or a reference agonist.

-

BRET Measurement: Bioluminescence Resonance Energy Transfer (BRET) is measured using a microplate reader. The BRET ratio is calculated as the ratio of GFP2 emission to Rluc8 emission.

-

Data Analysis: Changes in the BRET ratio upon compound treatment indicate G protein activation.

Metabolite Identification

Objective: To identify and characterize the metabolites of xylazine, including this compound, in biological samples.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation: Biological samples (e.g., urine, plasma, or microsomal incubations) are subjected to appropriate extraction procedures (e.g., solid-phase extraction or protein precipitation).

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatograph equipped with a suitable column (e.g., C18) to separate the parent drug from its metabolites.

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is operated in a selected reaction monitoring (SRM) or product ion scan mode to specifically detect and identify this compound and other metabolites based on their mass-to-charge ratios and fragmentation patterns.

Visualizations

Signaling Pathway of this compound at the Kappa-Opioid Receptor

Caption: G protein-biased signaling of this compound at the κOR.

Experimental Workflow for In Vitro Receptor Activity Screening

Caption: Workflow for assessing this compound receptor activity.

Future Directions and Conclusion

The emergence of this compound as a pharmacologically active metabolite necessitates a focused research effort to fully characterize its physiological effects. While initial in vitro studies have provided valuable insights into its interaction with the kappa-opioid receptor, a significant knowledge gap remains regarding its in vivo activity.

Future research should prioritize:

-

Quantitative In Vitro Pharmacology: Determining the binding affinities (Ki) and functional potencies (EC50) of this compound at a broader range of receptors.

-

In Vivo Studies: Investigating the cardiovascular, central nervous system, and analgesic effects of isolated this compound in animal models.

-

Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound to understand its contribution to the overall toxicokinetic profile of xylazine.

-

Toxicological Assessment: Evaluating the potential for this compound to induce organ toxicity and other adverse effects.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 3-Hydroxy Xylazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 3-Hydroxy Xylazine, a primary metabolite of the veterinary sedative Xylazine. The increasing presence of Xylazine as an adulterant in the illicit drug supply necessitates robust analytical methods for its detection in biological matrices. The protocols outlined below focus on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique for this application.

Introduction

Xylazine is a potent α2-adrenergic agonist used in veterinary medicine for sedation, analgesia, and muscle relaxation.[1] Its emergence as a drug of abuse, often in combination with opioids like fentanyl, has created a significant public health concern. The detection of Xylazine and its metabolites is crucial for clinical toxicology, forensic investigations, and in understanding the pharmacology and metabolism of this substance in humans. This compound is a major Phase I metabolite, formed through the hydroxylation of the parent compound.[2] Monitoring for this metabolite can confirm exposure to Xylazine.

Metabolic Pathway of Xylazine

Xylazine undergoes extensive metabolism in the liver, primarily through oxidation and hydroxylation, followed by potential conjugation (Phase II metabolism).[3] One of the key metabolic pathways is the hydroxylation of the dimethylphenyl ring, leading to the formation of isomeric metabolites, including this compound and 4-Hydroxy Xylazine.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and specific quantification of this compound in biological matrices due to its ability to distinguish between structurally similar compounds.

Experimental Workflow

The general workflow for the analysis of this compound in biological samples involves sample preparation, LC separation, and MS/MS detection.

Protocol 1: Analysis of this compound in Urine using "Dilute and Shoot" Method

This protocol is a rapid and simple approach suitable for high-throughput screening.

1. Sample Preparation:

-

Centrifuge urine samples to pellet any precipitates.

-

In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of an internal standard solution (e.g., Xylazine-d6 in methanol).

-

Vortex the mixture thoroughly.

-

Transfer the solution to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent[4] |

| Mobile Phase A | 0.1% Formic Acid in Water[5] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and equilibrate for 2 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS System | Sciex 6500+ QTRAP or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

| Collision Energy (CE) | Optimized for each transition |

| Declustering Potential (DP) | Optimized for each transition |

Table 1: Proposed MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Note |

| This compound | 237.1 | To be determined empirically | Product ion scan is recommended to identify characteristic fragments. Potential fragments could be similar to those of 4-Hydroxy Xylazine (e.g., 137.1, 90.0). |

| Xylazine (for confirmation) | 221.1 | 90.0 / 164.1 | Quantifier / Qualifier |

| Xylazine-d6 (Internal Standard) | 227.1 | 96.0 / 164.1 | Quantifier / Qualifier |

Note on Isomeric Separation: this compound and 4-Hydroxy Xylazine are isomers and may co-elute under standard C18 chromatography conditions. Specificity can be challenging. High-resolution mass spectrometry or specialized chromatographic techniques (e.g., ion mobility) may be necessary for unambiguous differentiation. Chemical derivatization can also be employed to resolve these isomers.

Protocol 2: Analysis of this compound in Blood/Plasma using Solid-Phase Extraction (SPE)

This protocol is more labor-intensive but provides a cleaner extract, which is often necessary for complex matrices like blood.

1. Sample Preparation:

-

To 1 mL of plasma or whole blood, add 2 mL of a suitable buffer (e.g., phosphate buffer, pH 6.0).

-

Vortex and centrifuge the sample.

-

Condition an SPE cartridge (e.g., mixed-mode cation exchange and reversed-phase) with methanol followed by deionized water and then the buffer.

-

Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

-

Wash the cartridge with deionized water, followed by a weak acidic solution (e.g., 0.1 M HCl), and then a weak organic solvent (e.g., methanol).

-

Elute the analytes with a basic organic solvent mixture (e.g., 2% ammonium hydroxide in methanol or dichloromethane/isopropanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase containing the internal standard.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions: The LC-MS/MS conditions would be similar to those described in Protocol 1.

Data Presentation and Quantitative Analysis

Quantitative data should be summarized in tables for clear comparison of method performance parameters.

Table 2: Example of Quantitative Method Validation Parameters

| Parameter | Xylazine | This compound |

| Linear Range (ng/mL) | 1 - 1000 | To be determined |

| Limit of Detection (LOD) (ng/mL) | 0.5 | To be determined |

| Limit of Quantification (LOQ) (ng/mL) | 1.0 | To be determined |

| Intra-day Precision (%RSD) | < 15% | < 15% |

| Inter-day Precision (%RSD) | < 15% | < 15% |

| Accuracy (% Recovery) | 85 - 115% | 85 - 115% |

| Matrix Effect (%) | < 20% | < 20% |

Conclusion

The analytical methods described provide a framework for the detection and quantification of this compound in biological matrices. While the "dilute and shoot" method is suitable for rapid screening of urine samples, the SPE protocol offers a more robust approach for complex matrices like blood. A critical consideration for the analysis of this compound is its isomeric nature with 4-Hydroxy Xylazine, which necessitates careful chromatographic method development or the use of advanced analytical techniques for accurate differentiation. The provided protocols and data tables serve as a starting point for laboratories to develop and validate their own methods for the important task of monitoring Xylazine exposure.

References

Application Note: Quantitative Analysis of 3-Hydroxy Xylazine in Urine by LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 3-hydroxy xylazine, a primary metabolite of the veterinary sedative xylazine, in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Xylazine is increasingly being identified as an adulterant in the illicit drug supply, making the detection of its metabolites crucial for forensic toxicology and clinical research. The described protocol employs a simple "dilute-and-shoot" sample preparation method, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for high-throughput screening and accurate quantification of this compound in urine samples.

Introduction

Xylazine, a non-opioid sedative, has emerged as a significant public health concern due to its increasing prevalence as an adulterant in illicit drugs, particularly fentanyl.[1][2] This combination, colloquially known as "tranq," potentiates the effects of opioids and increases the risk of fatal overdose.[2] Unlike opioids, the effects of xylazine are not reversible by naloxone, complicating emergency medical responses.[1] Therefore, accurate and reliable methods for the detection of xylazine and its metabolites in biological matrices are essential for clinical diagnosis, forensic investigation, and epidemiological surveillance. This compound is a major metabolite of xylazine, and its detection in urine provides a reliable indicator of recent xylazine exposure. This application note presents a validated LC-MS/MS method for the quantification of this compound in human urine.

Experimental Protocols

Sample Preparation (Dilute-and-Shoot)

A simple and rapid "dilute-and-shoot" method is employed for urine sample preparation:

-

Thaw frozen urine samples and vortex to ensure homogeneity.

-

Centrifuge the samples to pellet any particulate matter.

-

In a 96-well plate, dilute the urine sample 10-fold by adding 10 µL of the urine supernatant to 90 µL of the initial mobile phase (e.g., 98% Mobile Phase A and 2% Mobile Phase B).[3]

-

Seal the plate and vortex briefly before placing it in the autosampler for injection into the LC-MS/MS system.

Some methods may also employ Solid-Phase Extraction (SPE) for sample clean-up and concentration, which involves conditioning the SPE column, loading the sample, washing the column, and eluting the analyte.

Liquid Chromatography (LC)

-

System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 analytical column (e.g., Phenomenex Kinetex C18, 2.3 µm, 100 Å, 50 x 3 mm) is suitable for the separation.

-

Mobile Phase A: 0.1% Formic Acid in Water with 5mM Ammonium Formate.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.

-

Gradient: A gradient elution is used to achieve optimal separation. A typical gradient starts with a low percentage of organic phase, which is gradually increased to elute the analyte.

-

Flow Rate: A flow rate of 0.4 mL/min is commonly used.

-

Injection Volume: 5 µL.

Mass Spectrometry (MS)

-

System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for this compound (often referred to as 4-hydroxy xylazine in literature) and an internal standard.

-

4-Hydroxy Xylazine: 237.1 -> 137.1 (primary) and 237.1 -> 136.1 (secondary).

-

Data Presentation

The following tables summarize the quantitative performance of the LC-MS/MS method for the analysis of xylazine and its metabolite, 4-hydroxy xylazine, based on data from various studies.

| Parameter | Xylazine | 4-Hydroxy Xylazine | Reference |

| Linearity Range (ng/mL) | 1 - 10,000 | 38 - 500 | |

| Correlation Coefficient (R²) | > 0.9972 | 0.998 - 1.000 | |

| Lower Limit of Quantitation (LLOQ) (ng/mL) | 1 | 10 (LOD) | |

| Intra-day Precision (%CV) | 0.14 - 11.86 | - | |

| Inter-day Precision (%CV) | 5.99 - 8.71 | 6.8 - 10.1 | |

| Recovery (%) | 90 - 111 | 91 - 103 | |

| Matrix Effect (% Ion Enhancement) | 7 - 16 | 13 - 18 |

Note: The literature predominantly refers to the metabolite as 4-hydroxy xylazine. It is presented here as it is the most commonly analyzed and reported metabolite.

Mandatory Visualization

References

Application Notes and Protocols for the Quantification of 3-Hydroxy Xylazine in Blood Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction